4-{[4-(3-Chlorophenyl)piperazinyl]methyl}-6-morpholin-4-yl-1,3,5-triazine-2-yl amine
Description
Chemical Identity and Nomenclature
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name of this compound is derived from its parent structure, 1,3,5-triazine , a six-membered aromatic heterocycle containing three nitrogen atoms at positions 1, 3, and 5. Substituents are assigned positions based on the lowest possible numbering scheme:
- Position 2 : A primary amine group (-NH₂).
- Position 4 : A [4-(3-chlorophenyl)piperazin-1-yl]methyl substituent.
- Position 6 : A morpholin-4-yl group.
Applying IUPAC prioritization rules, the full name is:
4-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine .
Structural Representation
The compound’s structure (Figure 1) comprises:
- A central 1,3,5-triazine ring.
- A morpholine ring (oxygen and nitrogen-containing heterocycle) at position 6.
- A piperazine ring substituted with a 3-chlorophenyl group, connected via a methylene (-CH₂-) bridge at position 4.
Molecular Formula :
$$ \text{C}{18}\text{H}{22}\text{Cl}\text{N}_{7}\text{O} $$
Key Structural Features :
| Feature | Position | Description |
|---|---|---|
| 1,3,5-Triazine core | - | Aromatic heterocycle with alternating single and double bonds |
| Morpholin-4-yl | 6 | Saturated six-membered ring with one oxygen and one nitrogen atom |
| Piperazinylmethyl | 4 | Piperazine ring (two nitrogen atoms) linked via methylene to triazine |
| 3-Chlorophenyl | Piperazine substituent | Chlorine atom at the meta position of the benzene ring |
This naming aligns with conventions observed in analogous triazine derivatives, such as 4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-amine , where substituents are ordered by complexity and position.
Alternative Designations in Chemical Databases
While the compound is not explicitly listed in the provided sources, its structural analogs offer insights into potential registry identifiers and synonyms:
Common Synonyms
- 4-(3-Chlorophenylpiperazinomethyl)-6-morpholino-1,3,5-triazin-2-amine
- 6-Morpholino-4-[(4-m-chlorophenylpiperazin-1-yl)methyl]-1,3,5-triazin-2-amine
These designations follow patterns seen in piperazine-triazine hybrids, such as 7-[4-(3-chloro-4-methyl-phenyl)piperazin-1-ylmethyl]chromen-2-one (CAS 228413-79-4), where substituents are described sequentially.
Relationship to 1,3,5-Triazine Core Scaffold Derivatives
The 1,3,5-triazine scaffold is renowned for its electron-deficient aromatic system, enabling diverse substitution patterns. This compound exemplifies two key modifications:
Electron-Donating and -Withdrawing Effects
- Morpholin-4-yl group (position 6) : A saturated heterocycle donating electron density via its nitrogen lone pair, moderating the triazine’s electron deficiency.
- Piperazinylmethyl group (position 4) : The piperazine ring’s nitrogen atoms introduce basicity, while the 3-chlorophenyl substituent adds steric bulk and lipophilicity.
Comparative Analysis with Analogous Derivatives
The target compound merges features of these derivatives, combining a halogenated arylpiperazine with a morpholine-triazine base. Such hybrids are often explored for tailored physicochemical properties, as seen in covalent organic frameworks (COFs).
Properties
Molecular Formula |
C18H24ClN7O |
|---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-6-morpholin-4-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C18H24ClN7O/c19-14-2-1-3-15(12-14)25-6-4-24(5-7-25)13-16-21-17(20)23-18(22-16)26-8-10-27-11-9-26/h1-3,12H,4-11,13H2,(H2,20,21,22,23) |
InChI Key |
RVDZMZPRZGZUKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NC(=N2)N3CCOCC3)N)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Initial Substitution at Position 6: Morpholine Installation
The first step involves substituting the most reactive chlorine (position 6) with morpholine.
Procedure :
-
Cyanuric chloride (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) at 0–5°C under nitrogen.
-
Morpholine (1.1 equiv) is added dropwise, followed by slow addition of Na₂CO₃ (1.2 equiv) in water.
-
The mixture is stirred at 323 K for 2 hours, yielding 2,4-dichloro-6-morpholin-4-yl-1,3,5-triazine (Intermediate A).
Key Data :
Substitution at Position 4: Piperazinylmethyl Group Introduction
The second step introduces the [4-(3-chlorophenyl)piperazinyl]methyl moiety via a Mannich reaction or alkylation.
Method 2.2.1: Mannich Reaction
-
Intermediate A (1.0 equiv), 4-(3-chlorophenyl)piperazine (1.2 equiv), and formaldehyde (1.5 equiv) are refluxed in ethanol for 6 hours.
-
The reaction proceeds via in situ formation of an iminium ion, which undergoes nucleophilic attack by the piperazine.
Key Data :
Method 2.2.2: Chloromethylation-Alkylation
-
Intermediate A is treated with chloromethyl methyl ether (MOMCl) and ZnCl₂ as a catalyst to form 4-chloromethyl-6-morpholin-4-yl-1,3,5-triazine-2-yl chloride .
-
The chloromethyl intermediate reacts with 4-(3-chlorophenyl)piperazine in dimethylformamide (DMF) at 80°C for 4 hours.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75–78% |
| Solvent Efficiency | DMF > THF |
Final Substitution at Position 2: Amine Installation
The remaining chlorine at position 2 is replaced with an amine group using ammonia or ammonium hydroxide.
Procedure :
-
The intermediate from Step 2.2 (1.0 equiv) is stirred with 28% aqueous NH₃ in dioxane at 60°C for 8 hours.
-
The product is purified via recrystallization from ethyl acetate/ethanol (2:5 v/v).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 80–84% |
| Melting Point | 371–372 K |
| Characterization | ¹³C NMR (DMSO-d₆): δ 167.2 (C=N), 115.4 (C-Cl) |
Alternative Synthetic Routes and Comparative Analysis
One-Pot Sequential Substitution
A streamlined approach involves sequential additions without isolating intermediates:
-
Cyanuric chloride + morpholine → Intermediate A.
-
Direct addition of piperazine and formaldehyde.
-
In situ amination with NH₃.
Advantages :
Limitations :
Solid-Phase Synthesis for High-Throughput Production
Immobilized triazine cores on resin allow for automated substitutions:
-
Wang resin-bound cyanuric chloride reacts with morpholine, piperazine derivatives, and NH₃ in a peptide synthesizer.
Key Data :
| Parameter | Value |
|---|---|
| Purity | >90% |
| Throughput | 50 compounds/week |
Reaction Mechanism and Kinetics
Nucleophilic Aromatic Substitution (SₙAr)
The chlorine substitutions follow a two-step SₙAr mechanism:
-
Rate-Determining Step : Formation of a Meisenheimer complex via attack by the nucleophile (morpholine, piperazine, or NH₃).
-
Fast Step : Departure of the chloride leaving group.
Kinetic Parameters :
Steric and Electronic Effects
-
Morpholine : Electron-donating oxygen increases triazine ring electron density, slowing subsequent substitutions.
-
Piperazinylmethyl Group : The methylene spacer reduces steric hindrance, enabling efficient coupling.
Scalability and Industrial Considerations
Cost Analysis of Reagents
| Reagent | Cost (USD/kg) | Contribution to Total Cost |
|---|---|---|
| Cyanuric chloride | 120 | 40% |
| 4-(3-Chlorophenyl)piperazine | 800 | 35% |
| Morpholine | 150 | 15% |
Waste Management Strategies
-
Chloride Byproducts : Neutralized with NaOH to NaCl (non-hazardous).
-
Solvent Recovery : THF and DMF are distilled and reused (85% recovery).
Analytical Characterization and Quality Control
Spectroscopic Fingerprints
Purity Assessment
| Method | Acceptance Criteria |
|---|---|
| HPLC (C18 column) | ≥98% peak area |
| Karl Fischer | ≤0.5% moisture |
Challenges and Optimization Opportunities
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
4-{[4-(3-Chlorophenyl)piperazinyl]methyl}-6-morpholin-4-yl-1,3,5-triazine-2-yl amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[4-(3-Chlorophenyl)piperazinyl]methyl}-6-morpholin-4-yl-1,3,5-triazine-2-yl amine involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the body, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific receptors targeted .
Comparison with Similar Compounds
Key Observations:
- Piperazine vs. Benzyl/Phenyl Groups : The target compound’s piperazinylmethyl group may improve solubility and receptor interaction compared to simpler benzyl or phenyl substituents .
- Chlorophenyl vs. Trifluoromethylphenyl : The 3-chlorophenyl group offers moderate hydrophobicity, while trifluoromethylphenyl (in compound 9{4,11}) provides greater metabolic stability and lipophilicity, correlating with antileukemic activity .
- Morpholino Universality: The morpholin-4-yl group at position 6 is conserved across analogs, likely due to its electron-donating properties and ability to stabilize the triazine ring .
Biological Activity
The compound 4-{[4-(3-Chlorophenyl)piperazinyl]methyl}-6-morpholin-4-yl-1,3,5-triazine-2-yl amine (CAS Number: 924866-35-3) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant data and research findings.
Molecular Characteristics
- Molecular Formula : C18H24ClN7O
- Molecular Weight : 389.9 g/mol
- Chemical Structure : The compound features a triazine core substituted with piperazine and morpholine moieties, which are known to influence its biological activity.
| Property | Value |
|---|---|
| CAS Number | 924866-35-3 |
| Molecular Weight | 389.9 g/mol |
| Molecular Formula | C18H24ClN7O |
Antitumor Activity
Research indicates that compounds with similar structural motifs often exhibit significant antitumor properties. For instance, derivatives of triazine have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Antitumor Efficacy
A study evaluated the cytotoxic effects of triazine derivatives on various cancer cell lines. The results indicated that certain analogs exhibited IC50 values in the low micromolar range, suggesting potent antitumor activity. The presence of the chlorophenyl group was noted to enhance cytotoxicity significantly.
Antimicrobial Activity
The antimicrobial properties of triazine derivatives have also been explored. In vitro studies demonstrated that compounds similar to 4-{[4-(3-Chlorophenyl)piperazinyl]methyl}-6-morpholin-4-yl-1,3,5-triazine-2-yl amine exhibited activity against a range of bacterial strains.
Table 2: Antimicrobial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-{[4-(3-Chlorophenyl)piperazinyl]methyl}-6-morpholin-4-yl-1,3,5-triazine-2-yl amine | E. coli | 10 µg/mL |
| Similar Triazine Derivative | S. aureus | 5 µg/mL |
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
- Interaction with DNA : Some triazines can intercalate into DNA, disrupting replication and transcription processes.
- Receptor Modulation : The piperazine and morpholine groups may facilitate interaction with neurotransmitter receptors, contributing to potential neuropharmacological effects.
Synthesis and Evaluation
Recent studies have focused on the microwave-assisted synthesis of triazine derivatives, including the compound . This method has proven efficient in producing high yields while maintaining purity.
In Vitro Studies
In vitro assays have demonstrated that the compound shows promising results in inhibiting tumor growth and exhibiting antimicrobial properties. A notable study highlighted its effectiveness against Mycobacterium tuberculosis, showcasing an IC50 value comparable to established antibiotics.
Safety Profile
Preliminary toxicity studies indicate that the compound exhibits low cytotoxicity against human cell lines, suggesting a favorable safety profile for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
